molecular formula C19H32N2O4 B3327087 ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate CAS No. 312904-18-0

ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B3327087
CAS No.: 312904-18-0
M. Wt: 352.5 g/mol
InChI Key: YAYJVAVBLBKVLR-RCCFBDPRSA-N
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Description

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with acetamido, allylamino, and pentan-3-yloxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of various substituents. The synthetic route may include:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Acetamido Group: This step involves the acylation of an amine group on the cyclohexene ring using acetic anhydride.

    Introduction of the Allylamino Group: This can be done through a nucleophilic substitution reaction where an allylamine is introduced to the cyclohexene ring.

    Introduction of the Pentan-3-yloxy Group: This step involves the etherification of the cyclohexene ring using pentan-3-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace existing substituents with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R,4R,5S)-4-acetamido-5-(methylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4R,5S)-4-acetamido-5-(propylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
  • Ethyl (3R,4R,5S)-4-acetamido-5-(butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Uniqueness

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to the presence of the allylamino group, which can confer different chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-6-10-20-16-11-14(19(23)24-9-4)12-17(18(16)21-13(5)22)25-15(7-2)8-3/h6,12,15-18,20H,1,7-11H2,2-5H3,(H,21,22)/t16-,17+,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYJVAVBLBKVLR-RCCFBDPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Reactant of Route 4
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Reactant of Route 5
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Reactant of Route 6
ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

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